2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol
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Overview
Description
2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol is an organic compound with the molecular formula C13H15NO. It is characterized by the presence of a naphthalene ring attached to an aminoethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol typically involves the reaction of naphthalene-2-carbaldehyde with ethanolamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can modify the aminoethanol group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed:
Oxidation: Naphthalene derivatives with oxidized functional groups.
Reduction: Modified aminoethanol derivatives.
Substitution: Substituted naphthalene compounds.
Scientific Research Applications
2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-1-(naphthalen-2-yl)ethan-1-ol
- 2-{[(Naphthalen-1-yl)methyl]amino}ethan-1-ol
Comparison: Compared to its analogs, 2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol exhibits unique properties due to the specific positioning of the naphthalene ring and the aminoethanol group.
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(naphthalen-2-ylmethylamino)ethanol |
InChI |
InChI=1S/C13H15NO/c15-8-7-14-10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9,14-15H,7-8,10H2 |
InChI Key |
HDWVFRPBFMCOAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNCCO |
Origin of Product |
United States |
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